![molecular formula C20H14ClN3O B1684357 2-chloro-5-(2-phenyl-5-(pyridin-4-yl)-1H-imidazol-4-yl)phenol CAS No. 303727-31-3](/img/structure/B1684357.png)
2-chloro-5-(2-phenyl-5-(pyridin-4-yl)-1H-imidazol-4-yl)phenol
Overview
Description
The compound “2-chloro-5-(2-phenyl-5-(pyridin-4-yl)-1H-imidazol-4-yl)phenol” is a complex organic molecule that contains several functional groups, including a phenol group, an imidazole ring, a pyridine ring, and a phenyl ring. These functional groups could potentially give the compound a variety of interesting chemical and physical properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis would depend on the desired final product and the starting materials available .Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, is likely quite complex. The presence of multiple aromatic rings (phenyl, pyridine, and imidazole) suggests that the compound may have significant resonance stabilization. The chlorine atom and the phenol group could potentially participate in hydrogen bonding or other intermolecular interactions .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the various functional groups present. For example, the phenol group might be susceptible to reactions involving the hydroxyl (-OH) group, such as esterification or ether formation. The imidazole and pyridine rings might undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a phenol group could make the compound somewhat polar, which would affect its solubility in different solvents. The compound’s melting and boiling points, density, and other physical properties would depend on the specifics of its molecular structure .Scientific Research Applications
Raf Kinase Inhibition
L-779450 is a potent inhibitor of Raf-induced proliferation of Raf-1 and A-Raf-1 kinases . Raf inhibition is a target for anti-cancer therapy . L-779450 has been used as a reference Raf inhibitor to discover other compounds .
Specificity Towards Raf
L-779450 shows a high degree of specificity towards Raf . The only other tested kinase inhibited is p38MAPK, which has a kinase domain structurally related to Raf .
Inhibition of Anchorage-Independent Growth
L-779450 inhibits anchorage-independent growth of human tumor lines at doses ranging from 0.3 to 2 μM .
Induction of Apoptosis
L-779450 suppresses DNA synthesis and induces apoptosis . This property makes it a potential candidate for cancer treatment.
TRAIL Sensitivity
The effects of L-779450 on TRAIL sensitivity have been investigated in melanoma cell lines with varying degrees of TRAIL sensitivity .
B-Raf Kinase Inhibition
L-779450 is a potent and selective B-Raf kinase inhibitor with a Kd of 2.4 nM . This property makes it a potential candidate for targeted cancer therapies.
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
L-779450, also known as 2-chloro-5-(2-phenyl-5-(pyridin-4-yl)-1H-imidazol-4-yl)phenol or L-779,450, is a potent and selective inhibitor of B-Raf kinase . B-Raf is a protein kinase that plays a key role in regulating the MAPK/ERK signaling pathway, which is involved in cell division, differentiation, and secretion .
Mode of Action
L-779450 acts as an ATP-competitive inhibitor, meaning it competes with ATP for binding to the catalytic site of the B-Raf kinase . By binding to the B-Raf kinase, L-779450 prevents the phosphorylation and activation of MEK, a downstream effector in the MAPK/ERK pathway . This inhibition disrupts the signaling pathway and can lead to the suppression of cell proliferation .
Biochemical Pathways
The primary biochemical pathway affected by L-779450 is the MAPK/ERK pathway . This pathway is crucial for the regulation of cell growth and division. By inhibiting B-Raf, L-779450 disrupts this pathway, potentially leading to the inhibition of cell proliferation .
Result of Action
L-779450 has been shown to inhibit cell proliferation in both B-Raf mutated and wild-type melanoma cell lines . It also enhances apoptosis in combination with the death ligand tumor necrosis factor-related apoptosis-inducing ligand (TRAIL), and overcomes TRAIL resistance in melanoma cells . This suggests that L-779450 could have potential antitumor effects.
properties
IUPAC Name |
2-chloro-5-(2-phenyl-5-pyridin-4-yl-1H-imidazol-4-yl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3O/c21-16-7-6-15(12-17(16)25)19-18(13-8-10-22-11-9-13)23-20(24-19)14-4-2-1-3-5-14/h1-12,25H,(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXJLXRNWMLWVFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=NC=C3)C4=CC(=C(C=C4)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40433252 | |
Record name | 2-Chloro-5-[2-phenyl-5-(pyridin-4-yl)-1H-imidazol-4-yl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40433252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-5-(2-phenyl-5-(pyridin-4-yl)-1H-imidazol-4-yl)phenol | |
CAS RN |
303727-31-3 | |
Record name | 2-Chloro-5-[2-phenyl-5-(pyridin-4-yl)-1H-imidazol-4-yl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40433252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of L-779,450?
A1: L-779,450 is a potent and selective inhibitor of RAF kinases. [, ] It binds to the ATP-binding site of RAF kinases, preventing their activation and downstream signaling. [] This inhibition ultimately disrupts the MAPK/ERK pathway, a key signaling cascade involved in cell proliferation and survival.
Q2: How does L-779,450 impact the sensitivity of melanoma cells to TRAIL-induced apoptosis?
A2: Research indicates that L-779,450 can sensitize resistant melanoma cells to TRAIL-induced apoptosis. [] This sensitization occurs through the activation of the mitochondrial apoptotic pathway, as evidenced by the increased expression of pro-apoptotic proteins like Bim and Bax. [] Furthermore, L-779,450 treatment appears to overcome the protective effects of anti-apoptotic proteins like Bcl-2. []
Q3: Are there any combination therapies involving L-779,450 that have shown promise in preclinical studies?
A3: Combining L-779,450 with the death ligand TRAIL demonstrates synergistic effects in inducing apoptosis in melanoma cells, including those resistant to TRAIL alone. [, ] This suggests a potential therapeutic strategy for enhancing the efficacy of TRAIL-based therapies in melanoma.
Q4: What are the potential implications of L-779,450's impact on the MAPK/ERK pathway beyond melanoma?
A4: Given the involvement of the MAPK/ERK pathway in various cellular processes, including proliferation and survival, L-779,450's inhibitory effects on this pathway could have implications for other cancer types beyond melanoma. Further research is needed to explore its potential therapeutic applications in other malignancies.
Q5: What are the next steps in research involving L-779,450?
A5: While preclinical studies have shown promising results, further investigation is needed to fully understand the therapeutic potential of L-779,450. This includes:
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